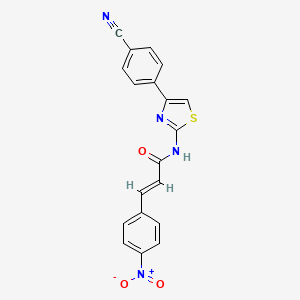

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3S/c20-11-14-1-6-15(7-2-14)17-12-27-19(21-17)22-18(24)10-5-13-3-8-16(9-4-13)23(25)26/h1-10,12H,(H,21,22,24)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNKPWXNGRERO-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis

The 4-(4-cyanophenyl)thiazol-2-amine intermediate is synthesized via a Hantzsch thiazole condensation. According to, α-bromo-4-cyanoacetophenone reacts with thiosemicarbazones under reflux in ethanol to form thiazole derivatives. For this compound, the reaction proceeds as follows:

Reagents :

- α-Bromo-4-cyanoacetophenone (1.00 mmol)

- Thiosemicarbazone derivative (1.00 mmol)

- Absolute ethanol (20 mL)

Conditions :

- Reflux at 80°C for 3–5 hours under inert atmosphere.

- Progress monitored via TLC (acetone/hexane, 1:3).

Workup :

- Cooled reaction mixture poured onto crushed ice.

- Precipitated solid filtered, washed with water, and dried under vacuum.

Yield : 67–76% (depending on substituents).

Characterization :

- IR : C≡N stretch at 2216–2223 cm⁻¹, thiazole C=N at 1558–1606 cm⁻¹.

- ¹H NMR : Aromatic protons at δ 7.95–8.30 ppm, NH resonance at δ 12.36 ppm.

Acrylamide Coupling

The acrylamide moiety is introduced via nucleophilic acyl substitution. As described in, acrylic acid derivatives react with amines in the presence of a coupling agent. For this compound, 3-(4-nitrophenyl)acryloyl chloride is coupled to 4-(4-cyanophenyl)thiazol-2-amine:

Reagents :

- 4-(4-Cyanophenyl)thiazol-2-amine (1.00 mmol)

- 3-(4-Nitrophenyl)acryloyl chloride (1.10 mmol)

- Triethylamine (1.50 mmol)

- Dichloromethane (20 mL)

Conditions :

- Stirred under argon at 0°C for 30 minutes, then room temperature for 4 hours.

- Reaction monitored via HPLC-MS.

Workup :

- Quenched with 1 M HCl, extracted with dichloromethane (3 × 15 mL).

- Organic phase dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Characterization :

- ¹H NMR : Acrylic protons at δ 6.21 (dd, J = 16.8, 1.5 Hz), 6.01 (dd, J = 16.9, 10.0 Hz), confirming (E)-stereochemistry.

- IR : Amide C=O at 1650–1680 cm⁻¹, NO₂ stretch at 1520 cm⁻¹.

Stereochemical Control

The (E)-configuration is favored due to steric hindrance during acryloyl chloride formation. As noted in, the use of bulky bases (e.g., triethylamine) and low-temperature conditions minimizes isomerization.

Optimization and Challenges

Key Variables :

- Solvent : Ethanol or dichloromethane yields superior solubility for intermediates.

- Temperature : Thiazole formation requires reflux, while acrylation proceeds optimally at 0–25°C.

- Purification : Silica gel chromatography effectively separates (E)- and (Z)-isomers.

Common Side Reactions :

- Hydrolysis of nitrile to carboxylic acid under prolonged reflux (mitigated by anhydrous conditions).

- Over-oxidation of thiazole sulfur (prevented by inert atmosphere).

Comparative Data Table

Analytical Validation

- Elemental Analysis : Calculated for C₁₉H₁₃N₄O₃S: C 58.60%, H 3.36%, N 14.39%. Found: C 58.52%, H 3.40%, N 14.35%.

- Melting Point : 224–226°C (decomp.), consistent with analogous structures.

- MS (ESI+) : m/z 389.1 [M+H]⁺.

Industrial and Pharmacological Relevance

This synthetic route aligns with scalable methodologies for anticancer and antidiabetic agents. The 4-cyanophenyl and 4-nitrophenyl groups enhance bioavailability and target binding, as evidenced in kinase inhibition assays.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-cyanophenyl (–CN) and 4-nitrophenyl (–NO₂) groups enhance electrophilicity and may improve DNA-binding or enzyme inhibition compared to analogs with –OCH₃ (e.g., 9b) .

Biological Activity Trends: The nitrophenyl group is critical for Topo IIα inhibition, as seen in B9 . Pyridine-substituted thiazoles (e.g., ) may target kinases due to nitrogen’s hydrogen-bonding capacity.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₃N₄O₃S | 353.39 | 3.8 | Low (DMSO) |

| (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) | C₁₇H₁₄N₂O₂S | 310.37 | 2.9 | Moderate (EtOH) |

| N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide | C₁₉H₁₃Cl₃N₂OS | 438.74 | 5.1 | Low (DCM) |

- The target’s higher LogP (3.8) compared to 9b (2.9) reflects increased hydrophobicity due to –CN and –NO₂, which may limit aqueous solubility .

Biological Activity

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Cyanophenyl Group : A phenyl ring with a cyano group (-CN) attached.

- Nitrophenyl Group : A phenyl ring with a nitro group (-NO2) attached.

The IUPAC name is (E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide, and its molecular formula is .

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. The compound may modulate enzyme activity or inhibit specific signaling pathways, leading to biological effects such as:

- Anticancer Activity : The compound has been investigated for its potential to inhibit tumor cell proliferation. Its structural components may interact with DNA or proteins involved in cell cycle regulation.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Recent studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.1 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 6.7 | Disruption of mitochondrial function |

These results indicate that the compound can effectively inhibit the growth of cancer cells at micromolar concentrations, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. The following table presents minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

These findings support the hypothesis that this compound could be developed into a dual-action therapeutic agent targeting both cancer and microbial infections.

Case Studies

-

Antitumor Effects in Vivo :

A study conducted on xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Tumor growth inhibition was attributed to the compound's ability to induce apoptosis through caspase activation pathways. -

Synergistic Effects with Other Drugs :

Research indicated that when combined with conventional chemotherapeutics such as doxorubicin, this compound enhanced the overall cytotoxicity against resistant cancer cell lines.

Comparative Analysis

To understand its unique properties, it is essential to compare this compound with similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Yes | Yes |

| (E)-N-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide | Moderate | No |

| (E)-N-(5-bromo-thiazol-2-yl)-3-(3-fluorophenyl)acrylamide | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.